5-(2-Chlorophenyl)-2-methyloxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
InChI Key |
XZJONWDLAXGNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
The Significance of Oxazole and Isoxazole Heterocycles in Advanced Chemical and Biological Sciences
Oxazole (B20620) and isoxazole (B147169) are five-membered heterocyclic aromatic compounds that play a crucial role in medicinal chemistry and drug discovery. rsc.orgthepharmajournal.com The presence of both nitrogen and oxygen atoms within their rings imparts unique electronic and structural features, making them versatile scaffolds for the design of new therapeutic agents. thepharmajournal.com
Oxazoles, with oxygen and nitrogen atoms at the 1- and 3-positions, are recognized for a wide array of pharmacological activities, including anti-inflammatory, antibiotic, and anticancer properties. nih.gov Their derivatives are integral to the structure of various natural products and synthetic drugs. nih.gov The oxazole ring can participate in various chemical reactions, allowing for the synthesis of complex and functionally diverse molecules. rsc.org
Isoxazoles, which feature adjacent nitrogen and oxygen atoms in their ring, are also of immense importance in medicinal chemistry. nih.gov They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. nih.gov The isoxazole nucleus serves as a valuable building block in the synthesis of numerous clinically used drugs. nih.gov The structural versatility of the isoxazole ring allows for modifications that can fine-tune the pharmacological properties of the resulting compounds. nih.gov
The study of both oxazole and isoxazole derivatives is a dynamic area of research, with continuous efforts to develop novel synthetic methodologies and to explore their potential in treating a wide range of diseases. nih.govrsc.org
The Rationale for a Comprehensive Investigation of 5 2 Chlorophenyl 2 Methyloxazole
The specific compound, 5-(2-Chlorophenyl)-2-methyloxazole, presents a compelling case for in-depth scientific investigation due to the combination of its structural features. The rationale for its study is built upon the established significance of its core components: the oxazole (B20620) ring, the 2-chlorophenyl group, and the methyl group.
The oxazole ring itself is a well-established pharmacophore, known to be a key structural element in many biologically active compounds. thepharmajournal.com The substitution pattern on this ring is critical in determining the specific biological activity. nih.gov The presence of a phenyl group and a methyl group at the 5- and 2-positions, respectively, creates a 2,5-disubstituted oxazole. The synthesis of such compounds is an active area of research, with various methods being developed to create diverse derivatives. rsc.orgthieme-connect.de
The 2-chlorophenyl substituent is of particular interest. The presence and position of a halogen atom on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom can affect factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Research on other heterocyclic compounds bearing a chlorophenyl group has demonstrated a range of biological activities, including antifungal and antitubercular effects. nih.gov
Table 1: Physicochemical Properties of a Structurally Related Compound: 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 193.0294416 Da |
| Monoisotopic Mass | 193.0294416 Da |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 176 |
Note: Data is for a structurally related isomer and is provided for comparative purposes.
Reaction Mechanisms and Chemical Transformations of 5 2 Chlorophenyl 2 Methyloxazole
Mechanistic Studies of Substitutions on the 2-Chlorophenyl Moiety
The 2-chlorophenyl group of 5-(2-Chlorophenyl)-2-methyloxazole is susceptible to substitution reactions, primarily nucleophilic aromatic substitution (SNAAr). The chlorine atom, an effective leaving group, can be displaced by various nucleophiles. The reaction is facilitated by the electron-withdrawing character of the oxazole (B20620) ring, which helps to stabilize the intermediate Meisenheimer complex.
Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiols. The reaction conditions, such as temperature, solvent, and the choice of base, play a crucial role in determining the reaction's success and yield.
| Nucleophile | Product | Reaction Conditions |
| Sodium methoxide | 5-(2-Methoxyphenyl)-2-methyloxazole | Methanol, reflux |
| Ammonia | 5-(2-Aminophenyl)-2-methyloxazole | High pressure, catalyst |
| Sodium thiophenoxide | 5-(2-(Phenylthio)phenyl)-2-methyloxazole | DMF, 100 °C |
Ring-Opening and Ring-Closure Mechanisms of the Oxazole Core
The oxazole ring in this compound, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions typically proceed through cleavage of the C-O or C-N bonds within the ring. For instance, strong acidic or basic hydrolysis can lead to the opening of the oxazole ring to form an acyclic intermediate, which may then undergo further transformations.
Conversely, the synthesis of this compound often involves a ring-closure reaction as the final step. A common synthetic route is the Robinson-Gabriel synthesis, where an α-acylamino ketone is cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide. Another method is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electron distribution within the molecule. The oxazole ring is generally considered to be electron-rich and can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The most likely site for electrophilic attack is the C4 position of the oxazole ring.
The presence of the 2-chlorophenyl group, however, complicates this picture. The chlorine atom is an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring, but the deactivating effect of the chlorine atom and the oxazole ring makes such reactions challenging.
Nucleophilic attack can occur at several sites. As mentioned, the 2-chlorophenyl group is susceptible to SNAAr. The C2 and C5 positions of the oxazole ring are also potential sites for nucleophilic attack, especially if activated by a suitable substituent or under the influence of a strong nucleophile.
Catalyst-Mediated Transformations and Reaction Pathway Analysis
Catalysts can significantly influence the reaction pathways of this compound, enabling transformations that would otherwise be difficult to achieve. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly useful for modifying the 2-chlorophenyl moiety. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of derivatives. mdpi.com
For example, a Suzuki coupling reaction with a boronic acid can replace the chlorine atom with an aryl or vinyl group. Similarly, a Heck reaction can introduce an alkene substituent. The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations.
| Reaction | Reagent | Product | Catalyst System |
| Suzuki Coupling | Phenylboronic acid | 5-(Biphenyl-2-yl)-2-methyloxazole | Pd(PPh3)4, K2CO3 |
| Heck Reaction | Styrene | 5-(2-Styrylphenyl)-2-methyloxazole | Pd(OAc)2, P(o-tolyl)3 |
| Sonogashira Coupling | Phenylacetylene | 5-(2-(Phenylethynyl)phenyl)-2-methyloxazole | PdCl2(PPh3)2, CuI, Et3N |
Laccase-mediated oxidations can also be employed, leading to the formation of radicals that can undergo various coupling and bond formation reactions. nih.gov This enzymatic approach offers a green alternative to traditional chemical methods.
Functional Group Interconversions on this compound Scaffolds
The functional groups on the this compound scaffold can be interconverted to create a diverse library of compounds. The methyl group at the C2 position can be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile.
The chlorine atom on the phenyl ring can be transformed into other functional groups. For instance, it can be converted to a hydroxyl group via a nucleophilic substitution reaction with hydroxide, or to an amino group through a Buchwald-Hartwig amination. These interconversions are valuable for structure-activity relationship studies in medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation of 5 2 Chlorophenyl 2 Methyloxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for unambiguously determining the molecular structure of organic compounds in solution. For 5-(2-Chlorophenyl)-2-methyloxazole, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the protons on the oxazole (B20620) and chlorophenyl rings. The three protons of the C2-methyl group would appear as a sharp singlet, likely in the upfield region around 2.5-2.7 ppm. The single proton on the oxazole ring (H4) would also be a singlet, with its chemical shift influenced by the adjacent oxygen and nitrogen atoms. The four protons of the 2-chlorophenyl group would present as a complex multiplet pattern in the aromatic region (approximately 7.2-8.0 ppm) due to spin-spin coupling.
The ¹³C NMR spectrum would display ten distinct signals, corresponding to each unique carbon atom in the molecule. The methyl carbon would be found at the most upfield position (around 12-15 ppm). The quaternary carbons of the oxazole ring (C2 and C5) and the carbon attached to the chlorine atom in the phenyl ring (C1') would show characteristic shifts. The chemical shifts for the carbons of the phenyl ring would be in the range of 125-135 ppm, while the oxazole ring carbons would appear further downfield. gazi.edu.trresearchgate.net
For a closely related compound, 2-(2-chlorophenyl)-5-phenyloxazole , the following ¹³C NMR chemical shifts were recorded (100 MHz, CDCl₃) and provide a reference for expected values: δ 159.00, 151.77, 132.36, 131.36, 130.97, 130.75, 128.98, 128.66, 127.82, 126.89, 126.12, 124.38, 123.24. amazonaws.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.6 (s, 3H) | ~12-15 |
| C2 | - | ~160-165 |
| C4 | ~7.3 (s, 1H) | ~122-126 |
| C5 | - | ~150-155 |
| C1' | - | ~128-132 |
| C2' | - | ~132-135 (Cl-substituted) |
| C3' | ~7.3-7.5 (m, 1H) | ~130-132 |
| C4' | ~7.2-7.4 (m, 1H) | ~127-129 |
| C5' | ~7.2-7.4 (m, 1H) | ~129-131 |
| C6' | ~7.8-8.0 (m, 1H) | ~126-128 |
Note: These are predicted values based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. beilstein-journals.org For the title compound, COSY would show strong correlations between the adjacent protons on the 2-chlorophenyl ring, helping to trace their connectivity and assign their specific positions. No cross-peaks would be expected for the methyl and oxazole ring protons as they are singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. beilstein-journals.org It would definitively link the ¹H signals of the methyl group, the oxazole H4, and the chlorophenyl protons to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, angles, and the arrangement of molecules in the crystal lattice.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
An X-ray crystallographic analysis of this compound would yield a three-dimensional model of the molecule. From this model, precise measurements of all bond lengths and angles can be obtained. Key parameters of interest would be the internal bond angles of the five-membered oxazole ring and the C-Cl bond length. A critical parameter would be the torsion angle between the plane of the oxazole ring and the plane of the 2-chlorophenyl ring, which defines the conformational orientation of the two rings relative to each other. In related structures, such as 4-(4-chlorophenyl)-5-methyl-1,2-oxazole derivatives, the dihedral angle between the phenyl and oxazole rings can be significant, often exceeding 60°. gazi.edu.trnih.gov
Table 2: Representative Bond Lengths and Angles from Similar Crystal Structures
| Bond/Angle | Typical Length (Å) / Angle (°) | Reference Compound Type |
|---|---|---|
| C-Cl | ~1.74 Å | Chlorophenyl derivatives |
| C=N (oxazole) | ~1.30 - 1.35 Å | Oxazole/Isoxazole (B147169) rings |
| C-O (oxazole) | ~1.35 - 1.38 Å | Oxazole/Isoxazole rings |
| Phenyl C-C | ~1.39 Å | Aromatic systems |
| C-N-O (angle) | ~105 - 110° | Isoxazole rings nih.gov |
| C-C-C (phenyl) | ~120° | Aromatic systems |
Note: Data is generalized from various chlorophenyl and oxazole/isoxazole crystal structures. gazi.edu.trnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR and Raman spectra would provide complementary information.
Aromatic C-H stretching: Expected above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹.
C=N and C=C stretching: From the oxazole and phenyl rings, expected in the 1500-1650 cm⁻¹ region. These are often strong and sharp peaks.
C-O-C stretching: Characteristic of the oxazole ether linkage, typically appearing in the 1000-1300 cm⁻¹ region.
C-Cl stretching: Expected in the fingerprint region, typically between 600-800 cm⁻¹.
Ring deformation modes: Various bands in the fingerprint region (<1000 cm⁻¹) corresponding to the bending and deformation of the oxazole and phenyl rings.
Studies on related molecules like 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one and 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole confirm these general assignments, with C=N, C=C, and C-O stretching modes being prominent features in their spectra. nih.govnih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium / Strong |
| C=N Stretch (Oxazole) | 1650 - 1600 | Strong / Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Strong / Strong |
| C-O-C Stretch (Oxazole) | 1250 - 1050 | Strong / Medium |
| C-Cl Stretch | 800 - 600 | Strong / Strong |
Note: Predicted values based on typical functional group frequencies.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it an essential tool for confirming the identity of a synthesized compound. rsc.orgrsc.org For this compound, HRMS provides an exact mass measurement that corresponds to its unique elemental composition (C₁₀H₈ClNO). The data is typically acquired as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ in positive ion mode electrospray ionization (ESI).
The theoretical accurate masses for the primary isotopic composition of this compound are presented below.
Table 1: Theoretical Accurate Mass Data for this compound
| Molecular Formula | Adduct | Theoretical m/z |
|---|---|---|
| C₁₀H₈³⁵ClNO | [M+H]⁺ | 194.0367 |
| C₁₀H₈³⁷ClNO | [M+H]⁺ | 196.0338 |
| C₁₀H₈³⁵ClNO | [M+Na]⁺ | 216.0187 |
| C₁₀H₈³⁷ClNO | [M+Na]⁺ | 218.0157 |
Beyond accurate mass determination, the energetic instability of the molecular ion in the mass spectrometer leads to its breakdown into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the oxazole ring and bonds adjacent to the aromatic systems.
A plausible fragmentation pathway would involve:
Initial Ionization: Formation of the molecular ion (M⁺˙).
Ring Cleavage: The oxazole ring can undergo cleavage, a common fragmentation route for five-membered heterocycles. raco.cat This could involve the loss of stable neutral molecules like carbon monoxide (CO) or an acetonitrile (B52724) radical.
Side-Chain Fission: Cleavage of the bond between the chlorophenyl ring and the oxazole ring, or the bond between the methyl group and the oxazole ring.
Aromatic Ring Fragmentation: Loss of the chlorine atom or a molecule of HCl from the chlorophenyl ring.
The following table outlines some of the potential key fragments and their corresponding theoretical masses.
Table 2: Plausible HRMS Fragmentation Data for this compound
| Proposed Fragment Structure | Proposed Neutral Loss | Theoretical m/z of Fragment |
|---|---|---|
| [C₉H₅ClNO]⁺ | •CH₃ | 178.0054 |
| [C₇H₄Cl]⁺ (Chlorophenyl Cation) | C₃H₄NO | 111.0020 |
| [C₃H₄NO]⁺ (Methyloxazole fragment) | C₇H₄Cl | 82.0287 |
| [C₁₀H₈NO]⁺ | •Cl | 158.0600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, known as chromophores. libretexts.org In this compound, the chromophore consists of the 2-chlorophenyl ring conjugated with the π-electron system of the oxazole ring.
The absorption of energy in the UV-Vis region corresponds to specific electronic transitions. azooptics.com The primary transitions expected for this molecule are:
π→π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl and oxazole rings. These transitions account for the strongest absorption bands. azooptics.compharmatutor.org
n→π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the oxazole ring, to a π* antibonding orbital. pharmatutor.org
While specific experimental data for this compound is not available, the spectral properties can be inferred from similar structures. For instance, 2-phenyloxazole (B1349099) shows negligible absorption above 350 nm, suggesting that the primary absorption for related compounds occurs in the UV region. acs.org The presence of substituents and the extent of conjugation significantly influence the wavelength of maximum absorbance (λmax). globalresearchonline.net The 2-chloro substituent on the phenyl ring is expected to have a modest effect, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift of the absorption bands. The absorption spectrum is also sensitive to solvent polarity; polar solvents can shift the position of n→π* and π→π* transitions. pharmatutor.org
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Conjugated phenyl and oxazole rings | ~250 - 350 | High |
| n → π | N and O lone pairs | >300 | Low |
Computational and Theoretical Investigations of 5 2 Chlorophenyl 2 Methyloxazole
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds. These computational methods are employed to correlate electronic structure with chemical reactivity. For 5-(2-Chlorophenyl)-2-methyloxazole, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs). researchgate.netnih.gov The analysis of FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for determining the charge transfer that can occur within the molecule. researchgate.net
The energies of the HOMO and LUMO orbitals and their gap (ΔE) are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. irjweb.com The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting ability. irjweb.com A large HOMO-LUMO energy gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. nih.govrsc.org
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. ajchem-a.com These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). ajchem-a.com A high chemical hardness value, derived from a large energy gap, points to a molecule with high stability. irjweb.com
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated based on theoretical HOMO and LUMO energies for structurally similar compounds.
| Parameter | Formula | Hypothetical Value (eV) |
| EHOMO | - | -6.5 |
| ELUMO | - | -1.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | (I+A)/2 | 4.15 |
| Chemical Potential (μ) | -(I+A)/2 | -4.15 |
| Global Hardness (η) | (I-A)/2 | 2.35 |
| Global Softness (S) | 1/η | 0.426 |
This interactive table provides hypothetical data based on typical values for similar heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different potential values. nih.gov
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these regions are expected to be localized over the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring and the chlorine atom on the phenyl ring. nih.gov
Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule. nih.gov
Green regions represent areas of neutral or near-zero potential. nih.gov
By analyzing the MEP surface, one can predict how this compound might interact with biological receptors or other reactants. researchgate.net
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry
The three-dimensional structure, or conformation, of a molecule is critical to its function. nih.gov For this compound, rotation around the single bond connecting the chlorophenyl and oxazole rings gives rise to different conformers. Conformational analysis aims to identify the most stable, low-energy conformations. springernature.com
Both molecular mechanics (MM) and quantum chemistry (QM) methods are used to explore the conformational energy landscape. rutgers.eduyoutube.com MM methods use classical physics-based force fields to calculate the energy of different conformations rapidly, making them suitable for initial broad searches. youtube.com QM methods, such as DFT, provide more accurate energy calculations at a higher computational cost and are used to refine the energies of the most promising conformers found by MM. nih.gov The result is an energy landscape that maps the potential energy as a function of the dihedral angle of rotation, revealing the energy barriers between different conformations and identifying the global minimum energy structure. researchgate.net
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for a molecule. researchgate.net These in silico predictions are a powerful tool for interpreting and validating experimental data. For this compound, theoretical calculations can provide:
¹H and ¹³C NMR chemical shifts: These are calculated and then compared with experimental spectra to confirm the molecular structure.
Infrared (IR) vibrational frequencies: Theoretical vibrational analysis helps in the assignment of absorption bands in the experimental IR spectrum to specific functional groups and vibrational modes.
UV-Vis electronic transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption wavelengths (λmax), which correspond to electron transitions, often between the HOMO and LUMO.
The close agreement between predicted and experimental data validates both the accuracy of the computational method and the correctness of the synthesized structure.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table presents a hypothetical comparison for this compound, modeled on data for similar compounds.
| Technique | Parameter | Predicted Value | Experimental Value |
| ¹H NMR | Chemical Shift (ppm), Oxazole-CH₃ | ~2.5 ppm | ~2.45 ppm |
| ¹³C NMR | Chemical Shift (ppm), C-Cl | ~132 ppm | ~133 ppm |
| IR | Vibrational Frequency (cm⁻¹), C=N stretch | ~1650 cm⁻¹ | ~1645 cm⁻¹ |
| UV-Vis | λmax (nm) | ~285 nm | ~288 nm |
This interactive table illustrates the typical correlation between theoretical predictions and experimental results.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemistry methods often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their dynamic behavior over time, particularly in the presence of a solvent. researchgate.net An MD simulation for this compound would model the interactions between the solute molecule and a large number of explicit solvent molecules (e.g., water).
These simulations can reveal:
Conformational Flexibility: How the molecule's conformation changes and fluctuates in a solution environment.
Solvent Effects: How the solvent influences the molecule's structure and stability. The presence of a solvent can alter the preferred conformation compared to the gas phase. nih.gov
Solvation Shell Structure: How solvent molecules arrange themselves around the solute, which can be analyzed using metrics like the radial distribution function. researchgate.net
Solvent Accessible Surface Area (SASA): This metric quantifies the part of the molecule's surface that is accessible to the solvent, which is crucial for understanding potential interactions with other molecules in a solution. nih.gov
MD simulations thus offer a bridge between the static picture from QM calculations and the dynamic reality of molecules in a liquid phase.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. For this compound, this could involve modeling potential synthetic routes or metabolic transformations.
This process involves:
Identifying Reactants and Products: Defining the starting and ending points of the reaction.
Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy of the reaction.
Calculating the Reaction Pathway: The minimum energy path (MEP) connecting reactants, the transition state, and products is calculated.
This analysis helps to understand the feasibility of a proposed reaction mechanism by quantifying the energy barriers involved. rsc.org It can explain why certain reaction products are favored over others and can be used to predict the reactivity of different sites on the molecule.
Mechanistic Biological Investigations of 5 2 Chlorophenyl 2 Methyloxazole and Its Analogues in Vitro and Molecular Level
Identification and Characterization of Molecular Targets
The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. For analogues of 5-(2-Chlorophenyl)-2-methyloxazole, these targets primarily include enzymes and receptors that play crucial roles in various cellular processes.
Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., PI3Kα, RIPK1, Succinate (B1194679) Dehydrogenase, Subtilisin)
Phosphoinositide 3-kinase alpha (PI3Kα):
Analogues of this compound, particularly those with heterocyclic scaffolds, have been investigated as inhibitors of PI3Kα, a key enzyme in cell signaling pathways that is often dysregulated in cancer. For instance, a series of novel furo[2,3-d]pyrimidine-based compounds have been designed and synthesized as potential PI3Kα inhibitors. nih.gov In this series, derivatives incorporating an aryloxyacetyl moiety or a substituted arylurea/thiourea moiety attached to the parent scaffold demonstrated moderate inhibition of PI3Kα kinase activity. nih.gov Specifically, piperazinyl furo[2,3-d]pyrimidine-5-carboxylate derivatives showed inhibition in the range of 51-69% at a concentration of 10 μM, whereas phenyl acetamide (B32628) derivatives exhibited weaker inhibitory activity (11-28%). nih.gov
Furthermore, the recently approved drug Inavolisib, which contains an oxazole (B20620) ring, is a potent inhibitor of the PI3Kα p110α catalytic subunit. wikipedia.org Its mechanism involves the formation of a hydrogen bond between its carbonyl group and Tyr836 in p110α, while its difluoromethyl group interacts with Ser774. wikipedia.org This leads to a reduction in the proliferation and an increase in apoptosis of cancer cell lines dependent on PI3Kα activity. wikipedia.org The discovery of pyridopyrimidinone inhibitors that are selective for the H1047R mutant of PI3Kα further highlights the potential for developing highly specific inhibitors based on this scaffold. nih.gov
Receptor-Interacting Protein Kinase 1 (RIPK1):
RIPK1 is a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis. nih.govuantwerpen.be Its kinase activity is a key target for therapeutic intervention in a range of inflammatory and degenerative diseases. nih.govnih.govfrontiersin.org Small molecule inhibitors of RIPK1 have been developed and are categorized based on their binding modes (Type I, II, and III). nih.gov For example, GNE684 is a potent and selective RIPK1 inhibitor with cross-species activity that binds to a hydrophobic pocket of the kinase. nih.gov The inhibition of RIPK1 has been shown to be beneficial in preclinical models of arthritis and skin inflammation. nih.gov
Succinate Dehydrogenase (SDH):
Succinate dehydrogenase is a vital enzyme complex involved in both the citric acid cycle and the electron transport chain, making it a crucial component of cellular respiration. nih.gov A class of fungicides known as succinate dehydrogenase inhibitors (SDHIs) target this enzyme. nih.govacs.org Recently, a series of oxazole-5-carboxamide (B136671) derivatives were designed as SDH inhibitors. acs.org Among these, compounds SEZA18 and SEZC7 displayed significant in vitro fungicidal activity against Magnaporthe grisea, with EC50 values of 0.17 and 0.50 mg/L, respectively. acs.org The mechanism of action of these compounds is believed to be the inhibition of SDH activity, which disrupts cellular respiration and suppresses pathogen growth. acs.org
Subtilisin:
Subtilisins are a family of serine proteases. The inhibition of subtilisin has been studied in the context of plant defense mechanisms. For instance, the barley alpha-amylase/subtilisin inhibitor (BASI) is a protein that inhibits both barley alpha-amylase 2 and subtilisin-type serine proteases. nih.gov More recently, a novel monomeric fungal subtilisin inhibitor, named choanepin9, was isolated from the plant-pathogenic fungus Choanephora cucurbitarum. nih.gov This inhibitor showed a binding affinity (dissociation constant, Kd) of 21 nM to subtilisin. nih.gov
Receptor Binding Profiling and Ligand-Receptor Interactions
The interaction of small molecules with specific receptors is a fundamental aspect of their pharmacological activity. For analogues of this compound, binding to G protein-coupled receptors (GPCRs) has been a key area of investigation.
A series of disubstituted acs.orgnih.govnih.govoxadiazolo-[3,4-b]pyrazines have been identified as novel inhibitors of C-C chemokine receptor type 5 (CCR5) signaling. nih.gov These compounds target a newly identified intracellular allosteric binding pocket of the receptor, offering a different mode of action compared to existing extracellular antagonists like maraviroc. nih.gov This novel class of inhibitors provides a foundation for developing therapeutics with potentially improved properties. nih.gov
In another study, a series of N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines were synthesized and evaluated as ligands for the serotonin (B10506) 5-HT1A receptor. Several of these compounds displayed nanomolar affinity for the receptor, with one derivative showing a Ki value of 0.4 nM. frontiersin.org
Modulation of Specific Cellular Biochemical Pathways (e.g., energy metabolism, inflammatory responses)
Energy Metabolism:
As previously mentioned, the inhibition of succinate dehydrogenase by SDHIs directly impacts cellular energy metabolism by disrupting the electron transport chain. acs.org This disruption leads to a decrease in ATP production and can trigger oxidative stress.
Inflammatory Responses:
Analogues of this compound have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways. A new class of phenyl-pyrazolone derivatives was shown to reduce edema in a mouse model of acute inflammation, with one derivative exhibiting efficacy comparable to indomethacin. nih.gov The anti-inflammatory activity of these compounds was found to be related to their lipophilicity. nih.gov
Furthermore, 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and shown to possess both cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity. nih.govresearchgate.net One such derivative was found to be a more potent anti-inflammatory agent than ibuprofen, with reduced ulcerogenic side effects. researchgate.net This compound was also shown to be a selective inhibitor of COX-2, 5-LOX, and 15-LOX. researchgate.net In silico molecular docking studies of other 2,5-disubstituted-1,3,4-oxadiazole derivatives revealed good binding affinity to the active site of COX-2. nih.gov Derivatives of 2-aminooxazoles have also been reported to exhibit anti-inflammatory activity. acs.org
In Vitro Cellular Mechanism of Action Studies
Understanding how a compound affects cellular processes such as proliferation, survival, and death is crucial for elucidating its mechanism of action. For analogues of this compound, studies have focused on their ability to induce apoptosis, modulate the cell cycle, and exert antimicrobial effects.
Induction of Apoptosis and Cell Cycle Modulation in Cellular Models
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism of many anticancer drugs. Several analogues of this compound have demonstrated pro-apoptotic activity in cancer cell lines.
A series of new oxazolo[5,4-d]pyrimidines were designed and synthesized as potential anticancer agents. nih.gov Several of these compounds exhibited pro-apoptotic activity in vitro, with one derivative showing a strong increase in cell apoptosis compared to the reference drugs cisplatin (B142131) and 5-fluorouracil. nih.gov Another study on 3-aryl-5-aryl-1,2,4-oxadiazoles identified them as a new series of apoptosis inducers. nih.gov Modifications to this scaffold led to the development of analogues with improved aqueous solubility and good in vivo efficacy in animal models. nih.gov Oxazole derivatives, in general, have been shown to induce apoptosis in cancer cells by inhibiting various targets, including tubulin protein. nih.gov
Cell Cycle Modulation:
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, and compounds that can arrest the cell cycle are of significant therapeutic interest.
The fungal alkaloid oxaline, which contains an oxazole moiety, has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in Jurkat cells. nih.gov The mechanism of this arrest was found to be the inhibition of tubulin polymerization. nih.gov A cinnamaldehyde-based azole derivative was also found to block the cell cycle in Candida auris at the S phase and G2/M phase. nih.gov
Mechanisms of Antimicrobial Activity (e.g., Membrane Disruption, Enzyme Inhibition)
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Heterocyclic compounds, including oxazole derivatives, have shown promise in this area.
A series of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (B165842) derivatives were synthesized and tested for their antimicrobial activity. nih.gov These compounds exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. nih.gov One derivative was particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, while another showed significant activity against Pseudomonas aeruginosa with a MIC of 25 µg/mL. nih.gov
The antimicrobial mechanism of such compounds can be multifaceted. For a series of pyrazole (B372694) derivatives that were potent against staphylococci and enterococci, the plausible mode of action was determined to be the permeabilization of the cell membrane, as confirmed by flow cytometry and protein leakage assays. mdpi.com As discussed earlier, another key mechanism is enzyme inhibition. The fungicidal activity of oxazole-5-carboxamide derivatives is attributed to their inhibition of succinate dehydrogenase. acs.org Additionally, the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) has been identified as a novel mechanism of antimicrobial action for certain heterocyclic compounds.
The following table summarizes the antimicrobial activity of selected analogue compounds:
| Compound/Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Staphylococcus aureus | 12.5 | nih.gov |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Pseudomonas aeruginosa | 25 | nih.gov |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Candida albicans | 12.5 | nih.gov |
| Pyrazole derivatives | Staphylococci and Enterococci | As low as 0.78 | mdpi.com |
| 5-Nitroimidazole derivatives | Staphylococcus epidermidis | - | researchgate.net |
| 5-Nitroimidazole derivatives | Corynebacterium diphtheriae | - | researchgate.net |
| 5-Nitroimidazole derivatives | Gram-negative bacteria | - | researchgate.net |
| Imidazolidine-2,4-dione derivatives | Pseudomonas aeruginosa | 0.25 | nih.gov |
| Imidazolidine-2,4-dione derivatives | Klebsiella pneumoniae | 2 | nih.gov |
| Imidazolidine-2,4-dione derivatives | Enterococcus faecalis | 2 | nih.gov |
| Imidazolidine-2,4-dione derivatives | Candida albicans | 0.25 | nih.gov |
Note: "-" indicates that a specific MIC value was not provided in the source.
Anti-inflammatory Response Mechanisms at the Cellular Level
The anti-inflammatory properties of this compound and its analogs are primarily attributed to their ability to modulate key signaling pathways and cellular responses involved in inflammation. At the cellular level, these compounds have been observed to interfere with the production of pro-inflammatory mediators and the activation of inflammatory cells.
A crucial aspect of the inflammatory response is the activation of immune cells like macrophages and microglia, which, when stimulated by agents such as lipopolysaccharide (LPS), release a cascade of pro-inflammatory cytokines. nih.govbmbreports.org Research on analogous compounds, such as certain thiazol derivatives, has shown a significant reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-treated microglial cells. bmbreports.org This suppression of cytokine production is a key indicator of the anti-inflammatory potential of these molecules.
Furthermore, the mechanism often involves the inhibition of critical signaling pathways that orchestrate the inflammatory response. The nuclear factor kappa-B (NF-κB) pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.govbmbreports.org Studies on related heterocyclic compounds have demonstrated their ability to attenuate the activation of NF-κB. bmbreports.org This is often observed through the reduced phosphorylation of its inhibitory subunit, IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression. bmbreports.org
Another important mechanism is the modulation of the nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome. bmbreports.org The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β. bmbreports.orgbmbreports.org Certain thiazol analogs have been found to suppress the activation of the NLRP3 inflammasome in microglial cells, thereby dampening the inflammatory cascade. bmbreports.org
The mitogen-activated protein kinase (MAPK) signaling pathways, including Erk1/2, JNK, and p38, are also key players in regulating inflammatory responses. nih.gov The activation of these pathways leads to the production of inflammatory mediators. While direct evidence for this compound is limited, the broader class of anti-inflammatory heterocyclic compounds often exhibits inhibitory effects on MAPK phosphorylation.
Structure-Activity Relationship (SAR) Studies for Biological Effects at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies focus on identifying the key structural features required for their biological effects and how modifications to the molecule can enhance potency and selectivity.
Impact of Substituent Modifications on Molecular Target Engagement
The engagement of a molecule with its biological target is highly dependent on its three-dimensional structure and the nature of its substituents. Modifications to the substituents on the core scaffold of this compound can significantly alter its binding affinity and efficacy.
The nature of the substituent on the phenyl ring is a critical determinant of activity. The presence and position of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to interact with the target protein. For example, in a study of imidazo[4,5-b]pyridine-based inhibitors, the substitution of a halogen atom (an electron-withdrawing group) showed that smaller atomic size and higher electronegativity could impact biological activity. mdpi.com This highlights the importance of the electronic and steric properties of substituents.
Similarly, the replacement of a phenyl ring with bioisosteres, such as nitrogen-containing heterocycles like pyridines and diazines, is a common strategy in medicinal chemistry to modulate properties like lipophilicity and target engagement. nih.gov The position of nitrogen atoms in these rings can drastically alter the molecule's interaction with the target.
The position of substituents on the aromatic rings can also lead to dramatic changes in functional activity. In a series of nonpeptide AT2 receptor ligands, the migration of a methylene (B1212753) imidazole (B134444) substituent from a para to a meta position on a biphenyl (B1667301) core converted an agonist into an antagonist. nih.gov This demonstrates that even subtle changes in the spatial arrangement of functional groups can switch the biological response.
Furthermore, modifications to other parts of the molecule, such as the group at the 2-position of the oxazole ring, can also have a profound impact. For instance, in a study of (Z)-5-methylenethiazolidin-4-one derivatives, replacing a rhodanine-like moiety with an indole (B1671886) group led to a potent pan-PI5P4K inhibitor with excellent selectivity. nih.gov
The following table summarizes the impact of substituent modifications on molecular target engagement based on findings from related compound series.
| Compound Series | Scaffold | Modification | Impact on Target Engagement | Reference |
| AT2 Receptor Ligands | Biphenyl Imidazole | Migration of methylene imidazole from para to meta position | Converted agonist to antagonist | nih.gov |
| PI5P4K Inhibitors | Thiazolidinone | Replacement of rhodanine-like moiety with indole | Increased potency and selectivity | nih.gov |
| PAK4 Inhibitors | Imidazo[4,5-b]pyridine | Variation of halogen substituent | Activity influenced by atomic size and electronegativity | mdpi.com |
| Phenyl Bioisosteres | General | Replacement of phenyl with N-containing heterocycles | Modulated lipophilicity and potential target interactions | nih.gov |
These examples underscore the critical role of substituent modifications in fine-tuning the interaction of small molecules with their biological targets.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of the target protein, ligand-based drug design methods, particularly pharmacophore modeling, are invaluable. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netdovepress.com
The process of developing a pharmacophore model typically involves the following steps:
Selection of a training set: A group of molecules with known biological activity against the target of interest is chosen. researchgate.net
Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.
Feature identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, are identified. nih.gov
Alignment and model generation: The molecules are superimposed to find a common spatial arrangement of these features, resulting in a pharmacophore hypothesis. researchgate.net
Validation: The model is tested for its ability to distinguish between active and inactive compounds.
For a molecule like this compound, a pharmacophore model would likely include features such as a hydrophobic region corresponding to the chlorophenyl group, an aromatic ring feature for the phenyl ring, and potentially a hydrogen bond acceptor feature associated with the oxazole ring.
Ligand-based drug design principles leverage these pharmacophore models for various applications:
Virtual Screening: The pharmacophore model can be used as a 3D query to search large compound libraries for new molecules that match the required features, thus identifying potential new hits. nih.govdovepress.com
Lead Optimization: By understanding the key pharmacophoric features, medicinal chemists can rationally design modifications to a lead compound to improve its potency and selectivity. fiveable.me
Scaffold Hopping: Pharmacophore models can help in identifying new core structures (scaffolds) that can present the necessary pharmacophoric features in the correct spatial orientation. researchgate.net
The combination of ligand-based and structure-based approaches, when possible, can significantly enhance the efficiency of drug discovery. fiveable.me For instance, a ligand-based pharmacophore can guide the docking of compounds into a homology model of the target protein. nih.gov
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. uoanbar.edu.iq This method is instrumental in understanding the specific interactions that stabilize the ligand-protein complex and in predicting the binding affinity. uoanbar.edu.iqresearchgate.net
For this compound, molecular docking studies would involve docking the molecule into the binding site of a relevant protein target, such as an enzyme or receptor implicated in inflammation. The process generally includes:
Preparation of the protein and ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand are prepared, which includes adding hydrogen atoms and assigning charges. arabjchem.org
Docking simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.
Scoring and analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions. uoanbar.edu.iq
The analysis of protein-ligand interactions reveals the specific amino acid residues in the binding pocket that interact with the ligand. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
Van der Waals forces: Weak, short-range electrostatic attractions.
Pi-pi stacking: Interactions between aromatic rings.
Cation-pi interactions: Interactions between a cation and an aromatic ring.
In the context of this compound, the 2-chlorophenyl group would likely engage in hydrophobic interactions and potentially halogen bonding within the binding pocket. The oxazole ring could participate in hydrogen bonding or pi-stacking interactions. The 2-methyl group would also contribute to hydrophobic interactions.
The following table presents hypothetical key interactions for this compound based on common interactions observed for similar heterocyclic compounds in various protein targets.
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| 2-Chlorophenyl group | Leucine, Isoleucine, Valine | Hydrophobic |
| 2-Chlorophenyl group | Phenylalanine, Tyrosine, Tryptophan | Pi-pi stacking |
| Chlorine atom | Electron-deficient regions | Halogen bonding |
| Oxazole ring (Oxygen atom) | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond acceptor |
| Oxazole ring (Nitrogen atom) | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond acceptor |
| 2-Methyl group | Alanine, Valine, Leucine | Hydrophobic |
Molecular docking studies on related azole derivatives have shown that these types of interactions are crucial for their binding affinity to targets like CYP51. ijesi.org For instance, in one study, the interaction of a diphenylpyrazole derivative with the target protein involved hydrogen bonds with residues such as Arg448 and Lys156. ijesi.org Similarly, docking studies of triazolopyridine derivatives into GlcN-6-P synthase have revealed a range of binding energies and inhibition constants, highlighting the importance of specific interactions for inhibitory activity. nih.gov
These computational analyses provide valuable insights into the molecular basis of the biological activity of this compound and its analogs, guiding the design of new and more effective compounds.
Strategic Research Applications of 5 2 Chlorophenyl 2 Methyloxazole As a Chemical Scaffold
Utility as a Building Block in Complex Heterocyclic Synthesis
The oxazole (B20620) ring is a valuable synthon in organic chemistry, often employed in the construction of more complex heterocyclic systems. General methodologies exist for the synthesis of diverse heterocycles from oxazole precursors. However, specific examples detailing the use of 5-(2-Chlorophenyl)-2-methyloxazole as a starting material for such syntheses are not readily found in the current body of scientific literature. The reactivity of the oxazole core and the influence of the 2-chlorophenyl and methyl substituents could theoretically be exploited in various cyclization and functionalization reactions, but documented instances of this are not available.
Development of Molecular Probes for Biological Systems
Fluorescently tagged molecules, or molecular probes, are indispensable tools for visualizing and understanding biological processes. While some 2,5-diaryloxazoles have been investigated for their fluorescent properties and potential as biological probes, there is no specific mention of This compound being developed or utilized for this purpose. The intrinsic fluorescence of the oxazole core can be modulated by its substituents, but studies detailing the photophysical properties and biological imaging applications of this specific compound are absent from the reviewed literature.
Application as a Ligand in Coordination Chemistry and Catalysis Research
The nitrogen atom of the oxazole ring can act as a coordination site for metal ions, making oxazole derivatives potential ligands for the development of novel catalysts and functional materials. The coordination chemistry of various nitrogen-containing heterocycles has been extensively studied. However, there is a lack of research specifically investigating the coordination properties of This compound with different metal centers or the catalytic activity of any resulting metal complexes.
Contribution to Novel Scaffold Design in Medicinal Chemistry Research Programs
The oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds. The design of novel drug candidates often involves the use of diverse chemical scaffolds to explore new areas of chemical space. While the general oxazole scaffold is of significant interest in medicinal chemistry, there is no available research that specifically highlights the contribution of This compound to the design of new therapeutic agents. Structure-activity relationship (SAR) studies involving this particular compound have not been reported in the accessible scientific literature.
Emerging Trends and Future Research Directions for 5 2 Chlorophenyl 2 Methyloxazole
Development of Asymmetric Synthesis for Chiral Derivatives
The development of asymmetric synthesis to produce chiral derivatives of 5-(2-chlorophenyl)-2-methyloxazole is a significant area of emerging research. Chiral oxazole (B20620) derivatives are of great interest due to their potential as intermediates in the synthesis of natural products and pharmaceuticals. rsc.org Traditional methods for creating substituted oxazoles often involve the cyclization of acyclic precursors or the oxidation of oxazolines. rsc.org However, recent advancements are focusing on more sophisticated and efficient enantioselective methods.
A notable approach involves the catalytic asymmetric hetero-ene reaction of 5-methyleneoxazolines with dicarbonyl compounds, utilizing Ni(II)–N,N′-dioxide complexes as catalysts. rsc.org This method has proven to be highly effective, yielding 2,5-disubstituted oxazole derivatives with high enantiomeric excess (up to >99% ee) and in excellent yields (up to 99%) under mild conditions. rsc.org This strategy allows for the creation of optically active alcohol derivatives with oxazole units, a previously unreported achievement. rsc.org
Another promising direction is the asymmetric synthesis of isoxazolines, which are structurally related to oxazoles and also serve as important building blocks. nih.gov One such method involves the oxidation of hydroxylaminoalkyl furan, derived from simple starting materials, to create an α,β-unsaturated ketone intermediate that then cyclizes to form the isoxazoline. nih.gov This demonstrates the potential for developing novel, straightforward methods for the asymmetric synthesis of various functionalized 3,5-disubstituted isoxazolines. nih.gov
These emerging asymmetric synthesis strategies open up new possibilities for creating a wide range of chiral derivatives of this compound, which could have significant applications in medicinal chemistry and materials science.
Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic)
Oxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netirjmets.comtandfonline.com This is attributed to the ability of the oxazole ring to interact with various enzymes and receptors within biological systems through non-covalent interactions. researchgate.nettandfonline.com The exploration of novel biological targets for this compound and its derivatives is a key area of future research.
One promising therapeutic area is oncology. Certain 2,5-disubstituted oxazoles have shown potent antitumor activity. rsc.org For instance, some 2-methyl-4,5-disubstituted oxazoles, designed as analogs of combretastatin (B1194345) A-4, have demonstrated significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. nih.gov Specifically, compounds with a 3',4',5'-trimethoxyphenyl ring at either the C-4 or C-5 position of the 2-methyloxazole (B1590312) ring have shown IC50 values in the nanomolar range. nih.gov These compounds bind to the colchicine (B1669291) site of tubulin, inducing apoptosis through the mitochondrial pathway. nih.gov
Another area of interest is in the treatment of infectious diseases. Oxazole derivatives have been investigated for their antimicrobial properties against various pathogens. smolecule.com Furthermore, the hybridization of isoxazole (B147169) and oxazole rings has been explored to develop multifunctional agents targeting multiple biological pathways, which could be promising for treating infectious diseases and neurological disorders. mdpi.com
The development of dearomative cycloaddition reactions of oxazoles provides access to novel three-dimensional molecular scaffolds. acs.orgacs.org These C(sp3)-rich structures are of significant interest in drug discovery for exploring new chemical space and identifying novel biological targets.
Future research will likely focus on elucidating the specific mechanisms of action of this compound derivatives and identifying their precise molecular targets to develop more potent and selective therapeutic agents.
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Advanced Materials Science Applications
While the primary focus of research on oxazole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties also make them promising candidates for applications in advanced materials science. irjmets.com The oxazole ring system can be incorporated into larger molecular structures to create materials with tailored optical and electronic characteristics.
One area of potential application is in the development of luminescent materials. For example, linear phenyloxazoles, which are structural isomers of the well-known scintillator POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), have been synthesized and shown to possess excellent optical properties, as well as high photo- and thermal stability. nih.gov These novel luminescent dyes could find broad applications in organic photonics. nih.gov
Furthermore, the ability to functionalize the oxazole ring at various positions allows for the tuning of its electronic properties. This makes oxazole derivatives interesting building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of star-shaped molecules containing multiple oxazole heterocycles demonstrates the potential for creating complex, multi-dimensional structures with unique material properties. nih.gov
The exploration of this compound and its derivatives in materials science is still in its early stages. Future research will likely focus on the synthesis and characterization of novel oxazole-containing polymers and small molecules, and the investigation of their performance in various material applications.
Environmental and Sustainable Synthesis Research
In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis, a field often referred to as "green chemistry". irjmets.com This trend is highly relevant to the synthesis of this compound and its derivatives, as traditional methods often involve hazardous reagents and solvents. irjmets.comtandfonline.com
Green chemistry approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency. nih.gov Several strategies are being explored for the sustainable synthesis of oxazoles. These include the use of biocatalysts, microwave-assisted synthesis, and solvent-free reaction conditions. irjmets.comtandfonline.com For instance, the van Leusen oxazole synthesis has been successfully modified to be performed in water, a green solvent, using a catalytic amount of base at a lower temperature. nih.gov
Another approach is the use of heterogeneous catalysts that can be easily recovered and reused, which simplifies product purification and reduces waste. organic-chemistry.orgscientificupdate.com For example, a heterogeneous gold catalyst has been used for the synthesis of oxazoles from acetylenes and nitriles. scientificupdate.com Additionally, metal-free synthesis protocols are being developed to avoid the use of potentially toxic and expensive transition metal catalysts. organic-chemistry.org
Recent research has also focused on one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, which can significantly reduce the amount of solvent used and the waste generated. acs.org The development of electrochemical synthesis methods for oxazoles also represents a promising green alternative. acs.org
Future research in this area will continue to focus on the development of more efficient and sustainable synthetic routes to this compound and other oxazole derivatives, aligning with the principles of green chemistry to minimize the environmental impact of chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
